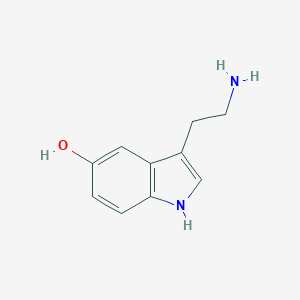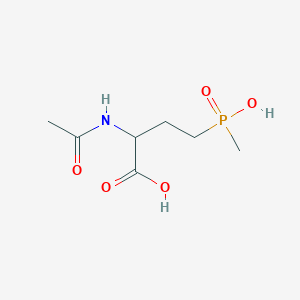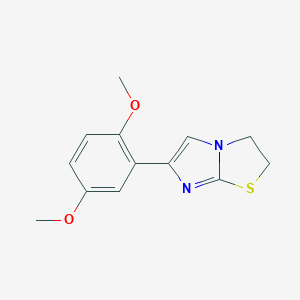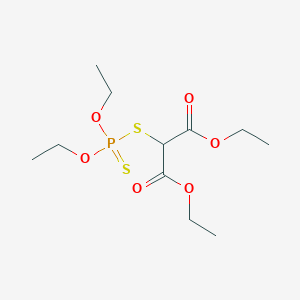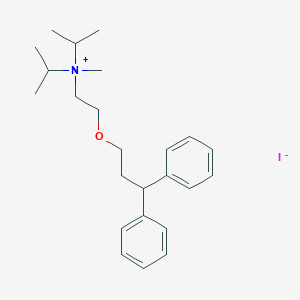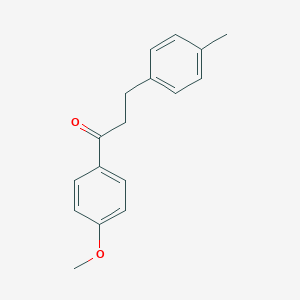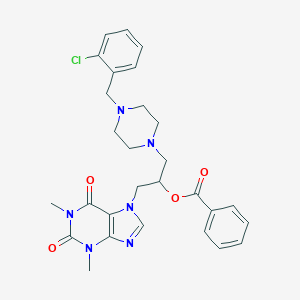
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline, also known as BCPP, is a synthetic compound that belongs to the xanthine family of drugs. It is a potent inhibitor of phosphodiesterase enzyme and has been extensively studied for its potential therapeutic applications.
作用机制
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline acts by inhibiting the phosphodiesterase enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline increases the levels of cAMP and cGMP, which results in smooth muscle relaxation, vasodilation, and bronchodilation.
生化和生理效应
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline is its high potency and selectivity for the phosphodiesterase enzyme. It is also relatively easy to synthesize and purify. However, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in animal models.
未来方向
There are several future directions for the research on 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have neuroprotective properties and may be able to prevent the death of neurons in these disorders. Another potential application is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have vasodilatory properties and may be able to reduce the pulmonary vascular resistance in this condition.
Conclusion:
In conclusion, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts by inhibiting the phosphodiesterase enzyme, which results in smooth muscle relaxation, vasodilation, and bronchodilation. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has various biochemical and physiological effects and has been shown to have potential applications in various fields of medicine. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline can be synthesized by using the reaction between theophylline and 4-(o-chlorobenzyl)piperazine in the presence of benzoyl chloride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline can be determined by using high-performance liquid chromatography (HPLC).
科学研究应用
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-asthmatic, and bronchodilator properties. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has also been studied for its potential use in the treatment of depression, anxiety, and cognitive impairment.
属性
CAS 编号 |
19977-11-8 |
|---|---|
产品名称 |
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline |
分子式 |
C28H31ClN6O4 |
分子量 |
551 g/mol |
IUPAC 名称 |
[1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-22(39-27(37)20-8-4-3-5-9-20)17-34-14-12-33(13-15-34)16-21-10-6-7-11-23(21)29/h3-11,19,22H,12-18H2,1-2H3 |
InChI 键 |
LKSQOKWKUSLPLT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



